2-Ethylbutylamine

Beschreibung

Contextualization within Amine Chemistry Research

2-Ethylbutylamine, a primary aliphatic amine with the chemical formula C6H15N, holds a significant position within the broader field of amine chemistry research. nih.govnist.gov Amines, as a class of organic compounds, are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. ijrpr.com Their inherent basicity and nucleophilicity make them fundamental reactants and building blocks in a vast array of chemical transformations. ijrpr.comcymitquimica.com The study of amines is a cornerstone of organic chemistry, with applications spanning from the synthesis of pharmaceuticals and agrochemicals to the development of polymers and materials. imarcgroup.comgrandviewresearch.com

Within this context, this compound is notable for its specific structural features: a six-carbon backbone with branching at the second carbon position. This branched structure imparts distinct physical and chemical properties compared to its linear isomers, influencing its reactivity, solubility, and utility in various applications. Research into alkylamines is a mature field, yet the demand for novel compounds with specific properties continues to drive investigation into less common structures like this compound. The global alkylamines market is substantial, valued in the billions of dollars, and is projected to continue its growth, fueled by demand in sectors such as pharmaceuticals and water treatment. globenewswire.comsnsinsider.comdatabridgemarketresearch.com This industrial interest underscores the ongoing relevance of research into specific alkylamines like this compound.

The compound is typically a colorless to light yellow liquid with a characteristic amine odor. nih.gov It is used as an intermediate in organic synthesis. haz-map.com The presence of the primary amine group allows for a wide range of functionalization reactions, making it a versatile precursor for more complex molecules. cymitquimica.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H15N |

| Molecular Weight | 101.19 g/mol |

| Boiling Point | 125 °C |

| Melting Point | 20 °C |

| Density | 0.776 g/cm³ |

| Flash Point | 14 °C |

| Water Solubility | 3.83E+04 mg/L at 25°C |

Evolution of Academic Research Interests in this compound and its Derivatives

Academic research interest in this compound and its derivatives has evolved from its initial role as a simple organic intermediate to its application in highly specialized and complex chemical syntheses. Historically, the focus of amine chemistry was often on the development of fundamental synthetic methodologies. ijrpr.com The utility of compounds like this compound was primarily as a basic building block in the creation of larger molecules.

More recently, research has shifted towards leveraging the unique structural properties of branched amines to achieve specific functionalities and biological activities. The development of methods for the synthesis of α-branched primary amines is a significant area of research due to their prevalence in biologically active molecules. rsc.org This trend has brought compounds like this compound to the forefront in certain niche applications.

A prominent example of this evolution is the use of this compound in the synthesis of the HIV protease inhibitor Darunavir. acs.org In the development of Darunavir and its derivatives, this compound is used to introduce a specific branched alkyl side-chain, which is crucial for the drug's interaction with its biological target. acs.org For instance, in one synthetic route, this compound is used in a transamidation process to yield a key amide intermediate with an 87% isolated yield. acs.org This highlights a significant shift in research interest towards the strategic incorporation of this compound to fine-tune the properties of complex pharmaceutical agents.

Another area of evolving research is the use of this compound derivatives in materials science. For example, its derivatives have been investigated for their potential in the development of novel polymers and as components in advanced solvent systems. The increasing focus on sustainable chemistry has also opened new avenues of research, with studies exploring the use of amines like this compound in applications such as carbon capture technologies and specialized extraction processes.

The table below illustrates the application of this compound in the synthesis of a Darunavir intermediate, showcasing a modern research application.

Application of this compound in the Synthesis of a Darunavir Intermediate

| Reactant 1 | Reactant 2 | Product | Yield | Research Context |

| syn-aldol adduct (R,S,R)-10 | This compound | β-hydroxyamide 18 | 87% | Synthesis of a P1' modified Darunavir derivative |

Source: acs.org

This evolution from a simple chemical intermediate to a key component in the synthesis of life-saving drugs and advanced materials demonstrates the dynamic nature of academic research and the enduring importance of understanding the chemistry of specific molecules like this compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-6(4-2)5-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWAGIQQTULHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

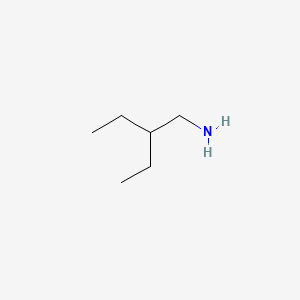

CCC(CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210703 | |

| Record name | 2-Ethyl butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine odor; [HSDB] Colorless liquid or low melting solid; mp = 20-23 deg C; [MSDSonline] | |

| Record name | 2-Ethyl butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

125 °C | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in methyl and ethyl alcohols, ethyl ether, ethyl acetate, acetone, aromatic and aliphatic hydrocarbons, fixed oils, mineral oil, oleic and stearic acids. | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.776 @ 20 °C/20 °C | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.49 (AIR= 1) | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

15.0 [mmHg] | |

| Record name | 2-Ethyl butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Water-white liquid | |

CAS No. |

617-79-8 | |

| Record name | 2-Ethylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MFV23BJBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Advanced Synthetic Methodologies for 2 Ethylbutylamine and Its Derivatives

Direct Synthesis Routes for 2-Ethylbutylamine

Direct synthesis of this compound, a primary amine, involves the formation of a C6 branched-chain backbone and the introduction of an amino group. Key industrial and laboratory methods focus on efficiency, selectivity, and the use of advanced catalytic systems.

While direct N-ethylation of a butylamine (B146782) precursor is a common strategy for producing secondary amines, it is important to distinguish the products based on the starting materials. The N-ethylation of n-butylamine, for instance, yields its structural isomer, N-ethyl-n-butylamine, not this compound. This process typically involves reacting n-butylamine with an ethylating agent. orgsyn.org One laboratory-scale method involves the reaction of N-benzylidenebutylamine (formed from n-butylamine and benzaldehyde) with dimethyl sulfate. orgsyn.org Industrial methods often employ the catalytic amination of alcohols, such as reacting n-butanol with monoethylamine over a supported metal catalyst at temperatures of 120 to 220 °C. evitachem.com Another approach is the disproportionation of amines like ethylamine (B1201723) and butylamine using a catalyst such as CuO–NiO–PtO/γ-Al2O3. evitachem.com These routes highlight strategies for creating ethyl-butyl amine structures, though specific pathways are required to achieve the 2-ethylbutyl isomer.

A primary route to this compound is the reductive amination of the corresponding branched aldehyde, 2-ethylbutanal (B1361351). This process involves the reaction of the aldehyde with ammonia (B1221849) in the presence of hydrogen and a hydrogenation catalyst. The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrogenated to the target primary amine. This method is a cornerstone of industrial amine production due to its efficiency. google.com The choice of catalyst is critical for achieving high yield and selectivity, with nickel, cobalt, copper, and precious metal-based catalysts being commonly employed. scribd.com

Table 1: Typical Catalysts for Reductive Amination of Aldehydes

| Catalyst System | Support | Typical Phase |

|---|---|---|

| Nickel | Alumina, Silica | Gas or Liquid |

| Cobalt | Alumina, Silica | Gas or Liquid |

| Copper Chromite | None | Gas or Liquid |

| Ruthenium | Carbon | Liquid |

This table presents common catalyst types used for the hydrogenation steps in reductive amination processes. scribd.comresearchgate.net

Catalytic hydrogenation of nitrogen-containing functional groups provides a reliable pathway to this compound. Two key precursors for this method are 2-ethylbutyronitrile and 2-ethylbutyraldoxime.

The hydrogenation of 2-ethylbutyronitrile can be performed using various heterogeneous catalysts. smolecule.com Cobalt and nickel catalysts are particularly effective for the hydrogenation of nitriles to primary amines. researchgate.net For instance, Co/SiO2 catalysts have been shown to convert butyronitrile (B89842) selectively to n-butylamine at 343 K and 25 bar of hydrogen pressure, achieving yields of 97%. researchgate.net Ni/SiO2 catalysts also demonstrate high selectivity towards the primary amine. researchgate.netresearchgate.net

The hydrogenation of 2-ethylbutyraldoxime is another effective route. researchgate.net Research has shown that nickel catalysts, such as Ni/SiO2, provide high selectivity to the primary amine, this compound, albeit with moderate activity compared to noble metal catalysts. researchgate.net In a specific study, the hydrogenation of 2-ethylbutyraldoxime over a Ni/SiO2 catalyst at 140 °C and 40 bar of hydrogen pressure was investigated. researchgate.netrsc.org The reaction network involves intermediates that can lead to the formation of secondary amines, but conditions can be optimized to favor the primary amine product. researchgate.net The presence of aqueous ammonia can further enhance the selectivity for the primary amine by influencing the reaction pathways. researchgate.net

Table 2: Catalyst Performance in Hydrogenation of 2-Ethylbutyraldoxime

| Catalyst | Primary Amine Selectivity (this compound) | Secondary Amine Selectivity (di(2-ethylbutyl)amine) |

|---|---|---|

| Ni/SiO₂ | High | Low |

| Raney-Co | Moderate | Moderate |

| Pd/C | Low | High |

This table summarizes the general selectivity trends for different catalysts in the hydrogenation of 2-ethyl butyraldoxime (B90327) at full conversion, based on findings reported at 140°C and 40 bar H₂. researchgate.net

Tubular reactors, particularly those with a fixed catalyst bed, are highly advantageous for the large-scale, continuous production of amines. This technology offers improved heat and mass transfer, precise control over reaction parameters, and high efficiency. A documented industrial method for synthesizing N-ethylbutylamine via the catalytic amination of n-butanol with ethylamine utilizes such a system. google.com In this process, a mixture of n-butanol and ethylamine is vaporized with a hydrogen carrier gas and passed through a tubular reactor containing a supported catalyst. google.com The reaction typically proceeds via dehydrogenation-condensation-hydrogenation steps. The product stream is then cooled, and the desired amine is isolated through condensation and distillation. google.com While this specific example produces an isomer, the same continuous-flow reactor technology can be adapted for the synthesis of this compound, for example, in the continuous reductive amination of 2-ethylbutanal or the hydrogenation of 2-ethylbutyronitrile. google.com

Catalytic Hydrogenation Pathways from Nitriles and Aldoximes

Integration of this compound into Complex Organic Systems

The 2-ethylbutylamino group serves as a crucial structural motif in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

This compound is utilized as a key reagent in the preparation of amide-substituted heterocyclic compounds. chemicalbook.comchemicalbook.in These complex molecules have been investigated for their potential as therapeutic agents, specifically for conditions related to the modulation of interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and/or interferon-alpha (IFN-α). chemicalbook.comchemicalbook.in

The synthesis of these derivatives involves the formation of an amide bond between this compound and a carboxylic acid-functionalized heterocycle. This coupling reaction is a fundamental transformation in organic and medicinal chemistry. ajchem-a.com A common and effective laboratory method for achieving this involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction under mild conditions. ajchem-a.com The amine's nucleophilic nitrogen atom attacks the activated carbonyl carbon of the heterocyclic acid, leading to the formation of the stable amide linkage and the desired complex molecule. ajchem-a.com The resulting N-(2-ethylbutyl)heterocyclic carboxamides are then explored for their biological activity.

Derivatization to Amino-Substituted Cyclopentafullerenes

The functionalization of fullerenes is a significant area of materials science, and the introduction of amino groups can impart new properties to the fullerene core. Primary amines, such as this compound, are utilized in multicomponent reactions to synthesize amino-substituted fullerene derivatives. One established method involves the reaction of acs.orgfullerene (C₆₀) with aldehydes and primary amines, often mediated by a catalyst, to yield fulleropyrrolines or cyclopentafullerenes. researchgate.netacs.org

For example, a copper(II) acetate-mediated one-step reaction of acs.orgfullerene, various aldehydes, and primary amines has been shown to produce novel fulleropyrrolines with trisubstituted C=C bonds in high yields. researchgate.net Similarly, metal-free thermal reactions between C₆₀, aromatic aldehydes, and primary amines can afford 2-aryl-5-alkyl-fulleropyrrolidines. acs.org Research has also demonstrated the stereoselective synthesis of amino-substituted cyclopentafullerenes through reactions of acs.orgfullerene with cinnamaldehydes and amines, promoted by catalysts like magnesium perchlorate/ferric perchlorate. dntb.gov.uanih.gov Although these studies often test a range of primary amines, the general reactivity allows for the inclusion of this compound to synthesize corresponding N-(2-ethylbutyl) substituted fullerene derivatives.

General Reaction Scheme for Fulleropyrroline Synthesis

acs.orgFullerene + R¹CHO (Aldehyde) + R²NH₂ (Primary Amine, e.g., this compound) Catalyst→ N-R²-Fulleropyrroline Derivative + H₂O

Application in Encoded Combinatorial Chemistry for Pyrrolidine (B122466) Libraries

Encoded combinatorial chemistry is a powerful technology for drug discovery, allowing for the synthesis and screening of vast libraries of compounds. pnas.org In this methodology, each unique chemical structure synthesized on a solid support bead is associated with a chemical "tag" that records its synthetic history.

This compound has been utilized as a key component in an encoding scheme for a combinatorial library of mercaptoacyl pyrrolidines. researchgate.netnumberanalytics.com In this system, secondary amines were used as tags to encode for the specific building blocks used at each step of the synthesis. "Ethylbutylamine" (EB) was part of a set of amine tags used to code for the amino acid building blocks in the pyrrolidine library. researchgate.net The library was screened for angiotensin-converting enzyme (ACE) inhibitory activity, and the identity of the most active compounds was determined by analyzing the tags on the corresponding beads. numberanalytics.com

Encoding Scheme for a Pyrrolidine Library Utilizing Ethylbutylamine (EB) researchgate.net

| Tag Set | Amine Tag Mixture | Encoded Building Block |

|---|---|---|

| Tag 1A | Dibutylamine (BB) and Dipentylamine (PP) | Glycine |

| Tag 1B | Ethylbutylamine (EB) and Dipentylamine (PP) | Alanine |

| Tag 1C | Ethylbutylamine (EB) and Dibutylamine (BB) | Leucine |

Diastereoselective Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

Diastereoselective synthesis is a critical strategy in pharmaceutical development, aiming to control the formation of stereoisomers to produce a specific, desired molecular geometry. ddugu.ac.intcichemicals.com Chiral amines can act as reagents or auxiliaries to guide the stereochemical outcome of a reaction. yale.eduacs.org

2-Ethyl-1-butylamine has been employed in the diastereoselective synthesis of the HIV protease inhibitor Darunavir. byjus.com In a developed synthetic route, a key step involves the transamidation of an aldol (B89426) adduct to cleave a chiral auxiliary. The use of selected amines, including 2-ethyl-1-butylamine, introduces the P1' component of the final Darunavir structure. byjus.com This application highlights the role of this compound as a nucleophile that can be incorporated into a complex, stereochemically defined active pharmaceutical ingredient (API). The reaction successfully introduces a specific side chain essential for the drug's biological activity.

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. scispace.comwjpsonline.com This reaction is reversible and generally catalyzed by acid or base. libretexts.orgguidechem.com As a primary amine, this compound readily undergoes this reaction. dergipark.org.tr

The general synthesis involves mixing this compound with an appropriate carbonyl compound, often with gentle heating or in the presence of a dehydrating agent to drive the reaction to completion by removing the water by-product. scispace.comlibretexts.org The resulting N-(2-ethylbutyl)imine is a versatile intermediate in organic synthesis. Schiff bases are widely used as ligands in coordination chemistry and as precursors for the synthesis of various nitrogen-containing heterocyclic compounds. numberanalytics.com

General Reactants for Schiff Base Formation

| Amine | Carbonyl Compound Type | Product |

|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | N-benzylidene-2-ethylbutan-1-amine |

| This compound | Aliphatic Aldehyde (e.g., Propanal) | N-propylidene-2-ethylbutan-1-amine |

Incorporation into Supramolecular Structures such as Pillararene Complexes and Rotaxanes

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. Pillararenes are a class of macrocyclic host molecules with an electron-rich cavity capable of encapsulating guest molecules to form host-guest complexes. mdpi.comresearchgate.net

Research has shown that this compound can play a role in the stabilization of supramolecular assemblies involving pillararenes. asianpubs.org In a study on a water-soluble, ten amino-appended pillar asianpubs.orgarene, various amines were tested for their ability to enhance the stability of pseudo researchgate.netrotaxanes formed between the pillar asianpubs.orgarene and long-chain dicarboxylic acids. While triethylamine (B128534) was found to be most effective, this compound also stabilized the complexes, although partial decomposition was observed at elevated temperatures (70 °C). asianpubs.org This indicates that the primary amine group of this compound can participate in the ion-pair interactions that contribute to the stability of these complex supramolecular structures.

Preparation of N-Substituted Ethylenediamine (B42938) Derivatives

N-substituted ethylenediamine derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.com Several general methods exist for their preparation, which can be adapted to use this compound as a starting material to produce N-(2-ethylbutyl)ethane-1,2-diamine.

Common synthetic strategies include: chemicalbook.com

Reaction with a Protected Aminoethyl Halide: this compound can be reacted with a reagent like N-(2-bromoethyl)phthalimide. The phthalimide (B116566) group serves as a protecting group for the second amine, which can be subsequently removed by hydrazinolysis to yield the desired product.

Reaction with an Aziridine (B145994) or Oxazolidinone: Ring-opening reactions of aziridine or 2-oxazolidone with this compound provide another route to the target diamine derivative.

Reductive Amination: The reaction of this compound with aminoacetaldehyde or a protected equivalent under reductive conditions (e.g., using a reducing agent like sodium cyanoborohydride) can also form the N-substituted ethylenediamine.

These methods offer versatile pathways to synthesize N-(2-ethylbutyl)ethane-1,2-diamine, a building block that can be incorporated into more complex molecules.

Iii. Mechanistic Investigations of 2 Ethylbutylamine Chemical Reactivity

Fundamental Reaction Pathways of Amines

2-Ethylbutylamine, as a primary aliphatic amine, exhibits characteristic nucleophilic and basic properties that are fundamental to its reactivity in organic transformations. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a nucleophile. ncert.nic.in Its basicity can be quantified by its pKa value, which is predicted to be approximately 10.75. chembk.comchemicalbook.com This indicates that this compound is a moderately strong base, capable of readily accepting a proton from acids to form the corresponding 2-ethylbutylammonium salt. ncert.nic.in This basic nature is crucial in reactions where the amine acts as a proton scavenger or as a base catalyst.

As a nucleophile, this compound can react with a variety of electrophilic centers. The unshared electron pair on the nitrogen atom initiates attacks on electron-deficient carbons, such as those in alkyl halides, carbonyl compounds, and epoxides. ncert.nic.in In reactions with alkyl halides, it undergoes nucleophilic substitution to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts if the amine is not used in excess. ncert.nic.in The reactivity order of the halides is RI > RBr > RCl. ncert.nic.in The nucleophilicity of the amine allows it to participate in addition-elimination reactions with esters, a process known as aminolysis, to yield amides. chemistrysteps.com However, this reaction can be slow due to the poor leaving group nature of the alkoxy group (RO-). chemistrysteps.com

The electrochemical oxidation of aliphatic amines like this compound provides a pathway for synthesizing and modifying various chemically useful molecules. mdpi.comresearchgate.netnih.gov The general mechanism for the anodic oxidation of simple aliphatic amines is consistent regardless of the degree of substitution on the nitrogen atom. mdpi.comresearchgate.net The process is typically irreversible and is initiated by the one-electron oxidation of the amine to form a radical cation. mdpi.comacs.org This is followed by deprotonation at the α-carbon (the carbon adjacent to the nitrogen), yielding a carbon-centered radical. mdpi.comacs.org

From this radical intermediate, two primary pathways can occur:

Second Oxidation: The radical can undergo a second one-electron oxidation to form an iminium cation. mdpi.comacs.org

Disproportionation: The radical can disproportionate to yield the original amine and an enamine. mdpi.comacs.org

The subsequent hydrolysis of the iminium cation or enamine intermediate typically produces an aldehyde and a secondary amine (or ammonia (B1221849) in the case of a primary amine). mdpi.comacs.org The oxidation potential of aliphatic amines is dependent on their structure, with primary amines generally being more difficult to oxidize than secondary or tertiary amines. mdpi.comresearchgate.net Some studies have noted that primary amines may not show a wave in cyclic voltammetry under certain conditions, such as at a glassy-carbon electrode in aqueous alkaline solution. rsc.org However, other research shows that primary aliphatic amines can be oxidized at nickel hydroxide (B78521) electrodes to form nitriles in high yields. mdpi.comnih.govcapes.gov.br Specifically, the Ni(II)/Ni(III) redox couple is suggested to be the active species for this transformation. nih.govdntb.gov.ua

Table 1: General Electrochemical Oxidation Pathways for Primary Aliphatic Amines

| Step | Reaction | Description |

| 1 | R-CH₂-NH₂ → [R-CH₂-NH₂]•⁺ + e⁻ | One-electron oxidation to form a radical cation. mdpi.comacs.org |

| 2 | [R-CH₂-NH₂]•⁺ → R-CH•-NH₂ + H⁺ | Deprotonation at the α-carbon to form a radical. mdpi.comacs.org |

| 3a | R-CH•-NH₂ → [R-CH=NH₂]⁺ + e⁻ | Second oxidation to form an iminium cation. mdpi.com |

| 3b | 2 R-CH•-NH₂ → R-CH₂-NH₂ + R-CH=NH | Disproportionation to the starting amine and an enamine. mdpi.com |

| 4 | [R-CH=NH₂]⁺ + H₂O → R-CHO + NH₃ + H⁺ | Hydrolysis of the iminium cation. mdpi.com |

| 5 | R-CH=NH + H₂O → R-CHO + NH₃ | Hydrolysis of the enamine. acs.org |

Nucleophilic and Basic Properties in Organic Transformations

Catalytic Reaction Dynamics Involving this compound

The catalytic hydrogenation of nitriles is a significant industrial method for producing primary amines. bme.hu However, controlling the selectivity of this reaction is a major challenge, as it can lead to a mixture of primary, secondary, and tertiary amines. bme.huresearchgate.netnih.gov The formation of byproducts occurs through the condensation of the primary amine product with intermediate imines. acs.org

To achieve high selectivity for primary amines like this compound (if it were the target product from a corresponding nitrile), various catalytic systems have been developed. These often involve transition metals such as palladium, cobalt, and nickel. bme.huacs.orgnih.govrsc.org Key strategies to enhance selectivity include:

Catalyst Design: Highly dispersed metal catalysts, such as Ni/SiC, can exhibit high hydrogen spillover capacity, which promotes the hydrogenation of the intermediate imine to the primary amine before it can react further. rsc.org Cobalt-based catalysts, including pincer complexes and nanoparticles with specific crystal phases (hcp vs. fcc), have also shown high selectivity. acs.orgacs.orgresearchgate.net

Reaction Conditions: The choice of solvent and the use of additives are crucial. bme.huorganic-chemistry.org For instance, carrying out the reaction in a biphasic system (e.g., water/dichloromethane) with a mildly acidic additive can suppress side reactions by protonating the primary amine and moving it to the aqueous phase. bme.huresearchgate.net The use of ammonia is a common industrial practice to inhibit the formation of secondary and tertiary amines. acs.org However, recent research has focused on developing ammonia-free systems. acs.orgrsc.org

Lewis acids play a critical role in activating electrophiles, enabling reactions with otherwise weak nucleophiles or under milder conditions. This compound, as a nucleophile, can participate in such catalyzed reactions.

Aminolysis of Esters: The direct reaction of esters with amines (aminolysis) to form amides is often slow. chemistrysteps.com Lewis acids can catalyze this transformation by coordinating to the carbonyl oxygen of the ester, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. nih.govresearchgate.netmdpi.com Various metal-based catalysts, including those of iron (FeCl₃), niobium (Nb₂O₅), and tantalum, have been shown to be effective for the amidation of esters with primary and secondary amines, often under solvent-free conditions. nih.govresearchgate.netmdpi.com

Ring-Opening of Epoxides: The reaction of amines with epoxides is a fundamental route to β-amino alcohols. thieme-connect.comthieme-connect.com This reaction can be sluggish, especially with less nucleophilic amines, and may require high temperatures. thieme-connect.com Lewis acids catalyze the ring-opening by activating the epoxide. thieme-connect.comthieme-connect.comresearchgate.net The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. mdpi.com This facilitates the nucleophilic attack by the amine. A variety of Lewis acids, including those based on tin, cobalt, nickel, manganese, and yttrium, have been successfully employed to promote the reaction between aliphatic amines and epoxides, often with high regioselectivity and under mild, solvent-free conditions. thieme-connect.comthieme-connect.commdpi.com The mechanism can proceed through an Sₙ1 or Sₙ2 pathway depending on the substrate and catalyst, influencing which carbon of the epoxide ring is attacked. mdpi.commasterorganicchemistry.com

Table 2: Examples of Lewis Acid Catalyzed Reactions Involving Primary Amines

| Reaction | Electrophile | Catalyst Examples | Product |

| Aminolysis | Ester (R'-COOR") | FeCl₃, Nb₂O₅, Tantalum(V) ethoxide | Amide (R'-CONH-R) nih.govresearchgate.netmdpi.com |

| Ring-Opening | Epoxide | SnCl₄, NiCl₂, YCl₃, Mn(OAc)₂ | β-Amino alcohol thieme-connect.comthieme-connect.commdpi.com |

Selectivity and Catalysis in Nitrile Hydrogenation Reactions

Phase Behavior and Intermolecular Interactions in Multiphase Systems

The phase behavior of this compound, particularly in aqueous systems, is governed by its molecular structure and the resulting intermolecular interactions. As a primary amine, this compound has two hydrogen atoms on the nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. byjus.comunacademy.comntu.edu.sg This capability leads to self-association through hydrogen bonding and, more significantly, strong hydrogen bonding interactions with water molecules. byjus.comacs.org

A notable characteristic of aqueous solutions of some amines, including N-ethylbutylamine (a structural isomer), is the exhibition of a lower critical solution temperature (LCST). acs.orgresearchgate.net This means the mixture is miscible at lower temperatures but undergoes liquid-liquid phase separation into an amine-rich phase and a water-rich phase upon heating. acs.org The phase behavior of the this compound-water binary system has been experimentally measured and modeled. researchgate.netnih.govresearchgate.net This temperature-dependent phase-splitting behavior is driven by the entropic effects that overcome the favorable enthalpy of hydrogen bonding at higher temperatures.

The solubility of this compound is significant in water (reported as 3.83 x 10⁴ mg/L at 25°C) but decreases as the size of the hydrophobic alkyl part of an amine molecule increases. chembk.comchemicalbook.combyjus.comchembk.com It is also soluble in organic solvents like alcohol and ether. byjus.com These properties are crucial for its application in multiphase systems, such as in solvent extraction processes where its phase-switching ability can be exploited. For instance, N-ethylbutylamine has been investigated as a switchable solvent for lipid extraction from microalgae, where changes in temperature or the addition of CO₂ can be used to control its miscibility with other phases and facilitate solvent recovery. researchgate.netnih.gov

Table 3: Physical and Phase-Related Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N | chemicalbook.comnih.gov |

| Molecular Weight | 101.19 g/mol | chemicalbook.comnih.gov |

| Boiling Point | 125 °C | chemicalbook.comnih.gov |

| Melting Point | 20 °C | chemicalbook.com |

| Density | 0.776 g/mL at 20 °C | chemicalbook.comnih.gov |

| Water Solubility | 3.83 x 10⁴ mg/L at 25 °C | chembk.comchemicalbook.comchembk.com |

| Predicted pKa | 10.75 ± 0.10 | chembk.comchemicalbook.com |

Liquid-Liquid Phase Separation (LLPS) Phenomena in Aqueous Amine Systems

Aqueous solutions of certain amines, including this compound, exhibit temperature-dependent liquid-liquid phase separation (LLPS). This phenomenon is characterized by the solution separating into two distinct liquid phases—an amine-rich phase and a water-rich phase—upon reaching a specific temperature. This behavior is particularly relevant in the context of solvent-based carbon capture technologies, as it can be harnessed to improve the energy efficiency of solvent regeneration.

For aqueous systems of this compound, the phase separation is typically observed as a Lower Critical Solution Temperature (LCST) behavior. This means that the single-phase homogeneous solution will separate into two liquid phases as the temperature is raised to the LCST. The underlying principle of this phase behavior is rooted in the hydrogen bonding interactions between water and the amine molecules. Both water and primary amines like this compound have proton donors and acceptors, allowing for self- and cross-association through hydrogen bonds. As the temperature increases, these hydrogen bonds can be disrupted, leading to the separation of the less miscible components.

Lipophilic amines that demonstrate this thermomorphic phase transition upon heating can lead to an "auto-extractive" effect. This behavior enhances the desorption of captured CO2 at temperatures significantly below the boiling point of the aqueous solution, potentially allowing for the use of low-grade waste heat for solvent regeneration.

The table below illustrates the phase behavior of a representative lipophilic amine-water system, showing the transition from a single phase to two phases with increasing temperature.

| Temperature (°C) | Mole Fraction Amine | System State |

| 20 | 0.1 | Single Phase |

| 40 | 0.1 | Single Phase |

| 60 | 0.1 | Two Phases |

| 80 | 0.1 | Two Phases |

| This table is illustrative of typical LCST behavior for a lipophilic amine-water system. |

Carbon Dioxide Absorption and Desorption Mechanisms in Amine-Based Solvents

The reaction of carbon dioxide (CO2) with primary amines like this compound in aqueous solutions is a cornerstone of amine-based carbon capture processes. The generally accepted mechanism for this reaction is the zwitterion mechanism.

This mechanism involves a two-step process:

Zwitterion Formation: The primary amine, in this case, this compound (RNH2), reacts with CO2 to form a zwitterion intermediate. This is a molecule that contains both a positive and a negative charge.

CO₂ + RNH₂ ⇌ RNH₂⁺COO⁻

Deprotonation: The zwitterion is then deprotonated by a base present in the solution (B), which can be another amine molecule, water, or a hydroxyl ion, to form a stable carbamate (B1207046).

RNH₂⁺COO⁻ + B ⇌ RNHCOO⁻ + BH⁺

For primary and secondary amines, the formation of carbamate is the predominant reaction pathway. Studies on various primary and secondary alkanolamines have shown that the reaction order with respect to the amine is often fractional, between 1 and 2, which supports the multi-step zwitterion mechanism over a simpler one-step reaction. The CO2 binding for ethylbutylamine (EBUA) is understood to proceed via this conventional carbamate mechanism. tubitak.gov.tr

2 RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺

Desorption , the reverse process, is typically achieved by increasing the temperature of the CO2-rich solvent. The heat input reverses the reaction equilibrium, breaking down the carbamate and releasing the CO2. The LLPS behavior described in the previous section can aid this process, as the formation of an amine-rich phase can shift the equilibrium to favor CO2 release at lower temperatures than in single-phase systems.

The table below summarizes the key reactions in the CO2 absorption process for a primary amine like this compound.

| Reaction Step | Reactants | Products | Description |

| Zwitterion Formation | CO₂, this compound | Zwitterion Intermediate | Initial reaction of CO₂ with the amine. |

| Deprotonation | Zwitterion, Base (e.g., another amine molecule) | Carbamate, Protonated Base | Stabilization of the intermediate to form carbamate. |

| Overall Absorption | 2 x this compound, CO₂ | Carbamate, Protonated this compound | The net reaction for CO₂ capture. |

| Desorption | Carbamate, Protonated this compound | 2 x this compound, CO₂ | Release of CO₂ upon heating. |

Iv. Advanced Applications and Functional Material Integration Research

Engineering for Carbon Dioxide Capture Technologies

The pursuit of efficient and cost-effective carbon dioxide (CO2) capture technologies is a critical component of global efforts to mitigate climate change. Amine-based solvents have been a cornerstone of this research, and the development of advanced solvent systems, such as phase-change solvents, is a promising area of investigation. 2-Ethylbutylamine has been identified as a compound of interest in this domain due to its specific physicochemical properties.

Phase-change solvents for CO2 capture are designed to form two immiscible liquid phases (a CO2-rich phase and a CO2-lean phase) after CO2 absorption. This characteristic can significantly reduce the energy required for solvent regeneration, as only the CO2-rich phase needs to be heated. The performance of these solvents is critically dependent on their thermodynamic properties, such as the Lower Critical Solution Temperature (LCST), which is the temperature below which the components are miscible in all proportions.

Research has highlighted the LCST behavior of the ethylbutylamine-water system as a relevant example of the properties sought in phase-change solvents. nih.govbham.ac.uk The ability of such systems to undergo phase separation at specific temperatures is fundamental to the design of energy-efficient capture processes. While comprehensive studies focusing exclusively on this compound are not extensively detailed in the public domain, its properties as a sterically hindered amine are noteworthy. Sterically hindered amines, a class that includes N-ethylbutylamine, are known to form less stable carbamates, which can be regenerated at lower temperatures compared to conventional amines like monoethanolamine (MEA). acs.org

The design of a phase-change solvent system often involves blending different amines to optimize absorption kinetics and regeneration efficiency. For instance, a lipophilic amine might act as an absorption activator due to fast reaction kinetics, while another serves as a regeneration promoter, enabling high CO2 desorption at the desired phase-separation temperature. researchgate.net The performance evaluation of such systems involves measuring key parameters like CO2 loading capacity, absorption rate, and the energy penalty associated with the process.

Table 1: Key Performance Indicators for CO2 Capture Solvents

| Performance Indicator | Description | Relevance to this compound |

|---|---|---|

| CO2 Loading Capacity | The amount of CO2 that can be absorbed per unit of solvent. | As a sterically hindered amine, it has the potential for a favorable loading capacity. |

| Absorption Rate | The speed at which the solvent absorbs CO2. | The steric hindrance might influence the reaction kinetics. |

| Regeneration Energy | The amount of energy required to release the captured CO2 from the solvent. | The formation of less stable carbamates suggests a potentially lower regeneration energy. acs.org |

| Phase Separation Behavior | The efficiency and temperature at which the CO2-rich and CO2-lean phases separate. | The ethylbutylamine-water system exhibits LCST behavior, a key feature for phase-change solvents. nih.govbham.ac.uk |

| Thermal and Oxidative Stability | The solvent's resistance to degradation under operational conditions. | Essential for long-term operational viability and minimizing solvent loss. |

A significant challenge in conventional amine-based CO2 capture is the high energy consumption during the regeneration of the solvent, which typically occurs at around 120°C for MEA. acs.org The regeneration energy for phase-change solvents is anticipated to be substantially lower. By separating the CO2-rich phase and sending only that portion to the stripper, the volume of liquid to be heated is reduced, leading to energy savings. ontosight.aigoogle.com

The optimization of the regeneration cycle involves several factors, including the temperature of phase separation and the efficiency of the mechanical separation of the two phases. For solvents exhibiting phase separation, regeneration can potentially occur at temperatures as low as 80-90°C. nih.gov This lower temperature requirement not only reduces energy costs but can also minimize the thermal degradation of the solvent. nih.govresearchgate.net

Design and Performance Evaluation of Phase-Change Solvents

Contribution to Agrochemicals and Sustainable Agriculture

In the field of agrochemicals, the development of effective and environmentally benign herbicides is crucial for sustainable agriculture. Chemical synthesis plays a vital role in creating new active ingredients with improved selectivity and reduced environmental impact.

N-Ethyl-n-butylamine, an isomer of this compound, is documented as an intermediate in the synthesis of certain herbicides, such as pebulate (B75496). evitachem.com Pebulate is a thiocarbamate herbicide used for the pre-emergence control of grassy and broadleaf weeds in crops like sugar beets, tobacco, and tomatoes. epa.gov Research into herbicides synthesized using N-ethyl-n-butylamine as a precursor has indicated their effectiveness in weed control, coupled with lower toxicity to non-target organisms, which is a significant environmental benefit.

The development of such herbicide compounds involves multi-step chemical synthesis. The efficacy of these herbicides is evaluated through extensive field trials to determine their effectiveness against target weed species and their safety for the intended crops. The mode of action for thiocarbamate herbicides like pebulate typically involves the inhibition of lipid synthesis in susceptible plants, leading to the disruption of cell membrane formation and ultimately, the death of the weed.

Table 2: Herbicides Associated with N-Ethyl-n-butylamine

| Herbicide | Chemical Class | Application | Role of N-Ethyl-n-butylamine |

|---|---|---|---|

| Pebulate | Thiocarbamate | Pre-emergence weed control in sugar beets, tobacco, and tomatoes. epa.gov | Intermediate in the synthesis process. evitachem.com |

| Benfluralin | Dinitroaniline | Pre-emergence control of annual grasses and some broadleaf weeds. | N-Ethyl-n-butylamine is an intermediate in its synthesis. |

Development of Novel Materials and Polymer Chemistry Applications

In the field of polymer chemistry, primary amines like this compound are fundamental reagents for creating functional polymers. These polymers have tailored properties for a wide range of advanced applications. The amine can be incorporated into polymer structures either as part of the monomer building block or through post-polymerization modification, a technique used to introduce specific functional groups onto an existing polymer backbone. nih.govnumberanalytics.com

One method involves the organocatalyzed post-polymerization modification of non-activated esters, such as poly(2,2,2-trifluoroethyl acrylate) (PTFEA), with various amines. nih.gov This process allows for the precise conversion of ester groups into amide groups, thereby creating functional polyacrylamides. nih.gov While this specific study used other amines as models, this compound is a suitable candidate for such reactions, enabling the synthesis of polymers with pendant 2-ethylbutylamide groups. This functionalization can influence the polymer's physical and chemical properties, such as solubility, thermal stability, and reactivity. numberanalytics.com

The reduction of its corresponding amide, N-Ethylbutanamide, can yield this compound, which can then serve as a precursor for synthesizing tertiary amines or other heterocyclic compounds for integration into more complex material structures. Additionally, the amine functionality is crucial in the synthesis of poly(2-oxazolines) (POx), a class of polymers known for their biocompatibility and tunable properties. Protected amine initiators are often used in the cationic ring-opening polymerization (CROP) of 2-oxazolines to create α-amine telechelic polymers, which are polymers with a reactive amine group at one end. rsc.org This allows for subsequent conjugation with other molecules, a key step in creating materials for drug delivery and bioengineering. rsc.org

Green Chemistry and Sustainable Process Engineering

The principles of green chemistry, which focus on designing environmentally benign processes, are increasingly important in chemical synthesis and industrial applications. This compound is featured in research aimed at developing more sustainable technologies, particularly in biomass processing and the optimization of synthetic routes.

A significant application of this compound (EBA) is as a "switchable solvent" for the extraction of lipids from wet microalgae biomass. researchgate.netacs.org This technology presents an energy-efficient alternative to conventional methods that require extensive drying of the algae. researchgate.net Switchable solvents can reversibly change their hydrophilicity in response to a trigger, such as the addition or removal of CO2. acs.orgnih.gov

In the extraction process, the relatively non-polar EBA effectively dissolves lipids from the wet algae slurry. acs.org After extraction, the addition of CO2 converts the amine into its polar bicarbonate salt, causing it to become hydrophilic and separate from the non-polar lipids. acs.orgresearchgate.net The extracted lipids can then be easily collected, and the EBA can be recovered and reused by removing the CO2, typically by heating or nitrogen sparging. researchgate.netresearchgate.net

Research on the microalga Neochloris oleoabundans has demonstrated the effectiveness of EBA. Studies show that extraction yields are comparable to, and in some cases exceed, those of the traditional, more hazardous Bligh & Dyer (B&D) method. researchgate.net A key finding is that stressing the algae (e.g., through nitrogen limitation) significantly increases the lipid content, and multiple extraction stages with EBA can maximize the yield. acs.orgmdpi.com For instance, a four-stage extraction of stressed Neochloris oleoabundans with EBA achieved a lipid yield of 61.3% based on dry algae mass, a nearly five-fold increase compared to a single extraction from non-stressed algae. acs.orgmdpi.com

| Extraction Method | Algae Condition | Number of Extractions | Crude Lipid Yield (wt. % of dry mass) | Source |

|---|---|---|---|---|

| N-Ethylbutylamine (EBA) | Non-broken, Non-stressed | 1 (18h) | 13.1% | acs.org |

| Bligh & Dyer (B&D) | Non-broken, Non-stressed | 1 (2h) | ~12.5% | researchgate.net |

| N-Ethylbutylamine (EBA) | Non-broken, Non-stressed | 2 | 16.2% | researchgate.net |

| Bligh & Dyer (B&D) | Non-broken, Non-stressed | 2 | 15.3% | researchgate.net |

| N-Ethylbutylamine (EBA) | FW-Stressed | 4 | 61.3% | acs.orgmdpi.com |

The synthesis of amines and their derivatives is a core focus of green chemistry, aiming to replace hazardous reagents and minimize waste. rsc.orgacs.org this compound can be synthesized or utilized in reactions that align with these principles. For example, the development of catalytic methods that avoid stoichiometric reagents is a key goal. acs.org

One such advancement is the acceptorless dehydrogenative coupling of epoxides and amines, catalyzed by ruthenium pincer complexes, to produce amides. nih.gov This reaction is highly atom-economical, generating only hydrogen gas as a byproduct, and represents a facile, two-step strategy to convert alkenes (via epoxides) into amides. nih.gov this compound is a suitable substrate for this type of environmentally friendly amidation reaction.

Another approach involves the use of organolithium chemistry in sustainable solvents. Research has shown that lithium amides, which can be generated from primary amines like this compound and n-butyllithium, can react efficiently with carbodiimides or nitriles in green ethereal solvents like 2-MeTHF. rsc.org This method allows for the straightforward synthesis of guanidines and amidines at room temperature and even under air, conditions generally considered prohibitive for highly reactive organolithium compounds. rsc.org Such protocols reduce the need for volatile and hazardous organic solvents and protective atmospheres, making the synthesis of these important chemical structures more sustainable. rsc.orgacs.org

V. Analytical and Computational Research Methodologies

Advanced Analytical Characterization Techniques

A range of analytical methods are employed to characterize 2-Ethylbutylamine and its derivatives, providing insights into its chemical properties and behavior.

Spectroscopic techniques are fundamental in identifying the structure of this compound and observing its transformation during chemical reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 1H,1H-COSY, and 1H,13C-HSQC, is used for qualitative analysis of reaction mixtures containing this compound. For instance, 1H-NMR spectra can help identify the presence of the amine and its derivatives by analyzing the chemical shifts and coupling patterns of the protons. In one study, the reaction mixture of this compound was analyzed using a Bruker Ascend 400 MHz spectrometer, which allowed for the identification of various products.

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool for both qualitative and quantitative analysis. The mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification. nist.gov Infrared (IR) spectroscopy, including Fourier-transform infrared (FTIR) and attenuated total reflectance (ATR-IR), provides information about the functional groups present in the molecule. nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| 1H-NMR (400 MHz, methanol-d4) | δ (ppm) = 2.63 (t, 2H, NH2-CH2-), 1.47 (quint, 2H, NH2-CH2-CH2-), 1.40-1.24 (m, 22H, -(CH2)11-CH3), 0.91 (t, 3H, -CH3) (Note: This data is for a related long-chain amine, but illustrates the type of information obtained) | |

| GC-MS (EI, 70eV) | m/z (rel. int, %): 199 (15), 198 (100), 196 (5), 57 (8), 56 (5), 55 (7), 44 (19), 43 (9), 41 (7), 30 (5) (Note: This data is for a derivative, but shows typical GC-MS output) | |

| Mass Spectrometry (Electron Ionization) | Provides a fragmentation pattern used for identification. | nist.gov |

| FTIR Spectroscopy | Provides information on functional groups. | nih.gov |

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Gas chromatography (GC) is a commonly used method, often with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. apolloscientific.co.uk For instance, the purity of this compound can be determined by GC analysis. apolloscientific.co.uk

A specific application of gas chromatography is in atmospheric analysis, where GC with an electron capture detector (GC-ECD) is used for the determination of gaseous and particulate secondary amines. mdpi.com This method involves a derivatization step to enhance the sensitivity of the detector to the amines. mdpi.com In a study on atmospheric amines, ethylbutylamine (EBA) was used as a surrogate standard to facilitate the analysis of various secondary amines. mdpi.com The GC-ECD method is highly sensitive, with method detection limits (MDLs) in the range of nanograms per cubic meter for atmospheric samples. mdpi.com The separation is typically achieved on capillary columns, and the instrumental conditions, such as injector and detector temperatures and gas flow rates, are optimized to achieve high selectivity and sensitivity. mdpi.commeasurlabs.com

Table 2: GC-ECD Parameters for Amine Analysis

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Injector Temperature | 280 °C | mdpi.com |

| Detector Temperature | 300 °C | mdpi.com |

| Makeup Gas Flow Rate | 60 mL·min−1 | mdpi.com |

| Oven Temperature Program | Initial 50°C (2 min), ramp to 140°C at 5°C/min (3 min), ramp to 200°C at 10°C/min, ramp to 240°C at 20°C/min (10 min) | mdpi.com |

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a theoretical framework to understand and predict the chemical and biological properties of this compound.

Computational modeling, such as the use of fragmental property index families (FPIF), can be employed to predict the biological activities of organic compounds like this compound. academicdirect.org These methods calculate indices based on molecular fragments to model various physicochemical properties and biological effects. While specific studies on the pharmacological effects of this compound using these methods are not detailed in the provided search results, the general approach is applicable to this compound.

Computational chemistry plays a vital role in elucidating complex reaction mechanisms.

Nitrosamine (B1359907) Formation: The formation of N-nitrosamines is a significant area of study due to their carcinogenic potential. sci-hub.seveeprho.com Primary amines like this compound are generally considered less likely to form stable nitrosamines compared to secondary amines. veeprho.comusp.org They react with nitrosating agents to form unstable diazonium ions, which readily decompose. usp.org However, theoretical studies can help understand the potential pathways and intermediates involved. While tertiary amines are also less reactive than secondary amines in forming nitrosamines, the reaction can proceed through dealkylation. sci-hub.seveeprho.com Computational studies, such as Density Functional Theory (DFT) calculations, can be used to investigate the energy barriers and reaction pathways for such transformations. rsc.org

Epoxide Ring Opening: The ring-opening of epoxides is a fundamental reaction in organic synthesis. Computational methods, such as the activation strain model (ASM) combined with Kohn-Sham molecular orbital (KS-MO) theory, are used to understand the regioselectivity of these reactions under different conditions (acidic vs. basic). universiteitleiden.nlresearchgate.net These studies analyze the strain and interaction energies along the reaction coordinate to explain why a nucleophile attacks a specific carbon atom of the epoxide ring. universiteitleiden.nlresearchgate.net While the provided results discuss the general mechanism for model epoxides, these computational approaches can be directly applied to reactions involving this compound as a nucleophile opening an epoxide ring, to predict the resulting product distribution and understand the underlying electronic and steric factors. ahievran.edu.tr

Computational models are used to simulate the atmospheric fate of amines. The atmospheric degradation of amines is primarily initiated by reaction with hydroxyl (OH) radicals. rsc.org Computational studies can predict the rate constants and branching ratios for these reactions, determining whether hydrogen abstraction occurs at the C-H or N-H bonds. ccsnorway.com These calculations are crucial for developing atmospheric chemistry models that can predict the lifetime of amines like this compound and the formation of secondary pollutants. rsc.orgccsnorway.com For example, theoretical studies have been conducted on the reactions of OH radicals with various aliphatic amines, providing insights into their atmospheric degradation mechanisms. ccsnorway.com

Vi. Environmental Fate and Toxicological Research

Atmospheric Degradation Pathways and Product Formation Studies

Once released into the environment, 2-ethylbutylamine is subject to various atmospheric chemical processes. Its degradation is primarily driven by reactions with naturally occurring oxidants in the troposphere. Unsubstituted alkylamines like this compound are expected to be oxidized mainly in the gas phase. ccsnorway.com

The primary pathway for the atmospheric degradation of amines is through gas-phase reactions with photochemically-produced hydroxyl (•OH) radicals. ccsnorway.comrsc.org For the related isomer, N-ethylbutylamine, the rate constant for this reaction is estimated to be 8.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.govguidechem.com This corresponds to a short atmospheric half-life of approximately 5 hours, indicating rapid degradation during the daytime. nih.govguidechem.com The reaction proceeds via hydrogen abstraction from either the carbon-hydrogen (C-H) or nitrogen-hydrogen (N-H) bonds. ccsnorway.com

Reactions with ozone (O₃) and nitrate (B79036) radicals (•NO₃) are also potential degradation pathways. rsc.org Amine reactions with ozone are generally slow, but they can be a notable removal process for certain classes of amines. rsc.org Reactions with nitrate radicals are the dominant loss process for many atmospheric trace gases during nighttime. rsc.org

The relative importance of these oxidants varies depending on the amine's structure. The table below, based on general findings for aliphatic amines, illustrates the typical reactivity.

| Amine Class | Reaction with •OH | Reaction with O₃ | Reaction with •NO₃ | Atmospheric Importance |

| Primary Amines | Fast | Slow | Moderate | •OH reaction is the dominant daytime sink. rsc.org |

| Secondary Amines | Fast | Slow | Fast | •OH is the main daytime sink; •NO₃ can be a significant nighttime sink. rsc.org |

| Tertiary Amines | Fast | Can be Fast | Fast | All three pathways can be significant depending on conditions. rsc.org |

This table presents generalized reactivity trends for aliphatic amines based on available research.

The partitioning of this compound between the gas and aqueous phases is a critical factor in its environmental fate, governed by its Henry's Law constant. ccsnorway.com As a compound that is soluble in water, it can be transferred from the atmosphere to water bodies like rain, fog, and clouds. thermofisher.com However, simple alkylamines are predicted to primarily undergo oxidation in the gas phase rather than the aqueous phase. ccsnorway.com

A notable characteristic of the ethylbutylamine-water system is its Lower Critical Solution Temperature (LCST) behavior. acs.org This means the solvent can reversibly switch from a single, homogeneous liquid phase to two distinct liquid phases based on temperature changes. acs.orgutwente.nl This temperature-driven phase transition is a key mechanism for its transfer between aqueous and organic phases and is utilized in certain industrial extraction processes. utwente.nlacs.org Under typical environmental conditions, this compound is not expected to undergo hydrolysis due to the absence of functional groups that react with water in this manner. nih.govguidechem.com

A significant concern with the atmospheric degradation of amines is the potential formation of N-nitrosamines and N-nitramines, which are classes of compounds that include potent carcinogens. rsc.orgfhi.no These products can form from the reaction of amines with nitrogen oxides (NOx) in both the gas and aqueous phases. rsc.orgnih.gov

The specific products formed depend on the class of the parent amine.

Primary Amines : As a primary amine, this compound's reaction with nitrosating agents is expected to form a highly unstable diazonium ion, which rapidly decomposes. europa.eu Therefore, the formation of a stable primary nitrosamine (B1359907) is not considered a major risk. ccsnorway.com

Nitramine Formation : Research suggests that for primary amines, the formation of the corresponding N-nitramine is a more significant pathway. ccsnorway.comgassnova.no Nitramines are generally more stable than primary nitrosamines and may accumulate in the atmosphere as they are not easily broken down by sunlight. ccsnorway.com

Secondary Amines : In contrast, secondary amines are the most reactive precursors for the formation of stable and carcinogenic N-nitrosamines. europa.euccsnorway.com

The formation of these byproducts is a key area of research, particularly in the context of industrial processes like amine-based carbon capture, where both amines and NOx are present. nih.gov

Aqueous-Phase Processes and Phase Transfer Mechanisms

Environmental Mobility and Persistence Investigations

Based on its estimated vapor pressure of 27 mmHg, this compound is expected to exist almost entirely in the vapor phase in the ambient atmosphere. guidechem.com Its high water solubility and a low octanol/water partition coefficient (log Pow of -0.1 for the isomer N-ethylbutylamine) indicate that if it enters aquatic systems, it will likely be highly mobile in water and soil. thermofisher.com

However, the compound is not expected to be persistent in the environment. thermofisher.com Its rapid atmospheric degradation via reaction with hydroxyl radicals (half-life of ~5 hours) prevents long-range transport in the air. guidechem.com Furthermore, studies have confirmed that N-ethylbutylamine is biodegradable according to standardized tests, suggesting it can be broken down by microorganisms in soil and water. guidechem.com

| Environmental Compartment | Mobility | Persistence | Key Factor |

| Atmosphere | High (as vapor) | Low | Rapid degradation by •OH radicals (t½ ≈ 5 hrs). nih.govguidechem.com |

| Soil & Water | High | Low | High water solubility and biodegradability. guidechem.comthermofisher.com |

Research into Off-Target Biological Interactions and Metabolite Formation

Detailed studies on the specific metabolic pathways and toxicological metabolites of this compound are limited in publicly available literature. Acute toxicity data for the compound shows an oral LD50 of 310 mg/kg in rats. nih.gov

Research has explored the compound's biological interactions in an applied biochemical context, specifically its use as a "switchable hydrophilicity solvent." mdpi.com In this application, this compound is used for the direct extraction of lipids and other hydrophobic molecules from wet biological materials, such as the microalgae Synechococcus bigranulatus and the yeast Yarrowia lipolytica. acs.orgmdpi.com

This process relies on a direct physical interaction with the biological matrix. The amine's phase-changing behavior is triggered by the addition or removal of CO₂, which protonates the amine, switching it from a hydrophobic, oil-miscible form to a hydrophilic, water-miscible form. acs.org This allows for the selective extraction and subsequent separation of cellular components like β-carotene and zeaxanthin (B1683548) without requiring harsh, energy-intensive cell disruption methods. acs.org While this demonstrates a researched interaction with biological systems on a physical level, it does not provide information on the in vivo metabolism or the formation of metabolites following toxicological exposure.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-Ethylbutylamine, and how should researchers interpret key data?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, focusing on the splitting patterns of the amine proton (δ ~1.5–2.5 ppm) and ethyl/butyl chain protons (δ 0.8–1.4 ppm). Infrared (IR) spectroscopy can identify the N-H stretching vibration (~3350 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is critical for purity analysis; compare retention indices and fragmentation patterns against reference libraries like NIST Chemistry WebBook . For unambiguous identification, cross-validate CAS registry numbers (e.g., 617-79-8) with authoritative databases such as PubChem or EPA DSSTox to avoid confusion with similarly named compounds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : As a controlled substance with potential flammability and toxicity, use fume hoods for all procedures involving volatilization. Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Refer to Safety Data Sheets (SDS) from reliable sources like ECHA or ChemIDplus for spill management and first-aid measures .

Q. How can researchers design a scalable synthesis protocol for this compound?

- Methodological Answer : A common method involves reductive amination of 2-ethylbutyraldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining. Purify via fractional distillation (bp ~120–125°C) and confirm purity through boiling point consistency and GC-MS .

Advanced Research Questions

Q. How can contradictory literature data on this compound’s physicochemical properties be resolved?

- Methodological Answer : Perform systematic meta-analysis by collating data from peer-reviewed journals and validated databases (e.g., NIST, PubChem). Identify outliers using statistical tools like Grubbs’ test. Replicate disputed measurements (e.g., pKa, logP) under controlled conditions, adhering to IUPAC guidelines. Cross-reference synthesis routes to rule out impurities as confounding factors .

Q. What computational approaches are suitable for predicting this compound’s reactivity in novel reaction systems?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties, such as nucleophilicity of the amine group. Molecular dynamics simulations can predict solvation effects in polar solvents. Validate predictions experimentally via kinetic studies of representative reactions (e.g., acylation, Schiff base formation) .

Q. How can researchers optimize synthetic yield and selectivity using design of experiments (DOE)?

- Methodological Answer : Apply response surface methodology (RSM) to evaluate variables like temperature, catalyst loading, and solvent polarity. Use a central composite design to identify optimal conditions. Analyze interactions using ANOVA, prioritizing factors with p-values <0.05. Confirm reproducibility through triplicate runs and report confidence intervals .

Q. What strategies are effective for tracing this compound’s degradation products in environmental matrices?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to detect transformation products. Employ isotopic labeling (e.g., ¹⁵N-amine) to track degradation pathways. Compare fragmentation patterns with databases like mzCloud and quantify using internal standards (e.g., deuterated analogs) .

Data Presentation and Critical Analysis

Q. How should researchers address discrepancies between experimental and computational data in publications?

- Methodological Answer : Clearly document assumptions in computational models (e.g., solvent effects, basis sets). Discuss potential experimental errors, such as calibration drift in instrumentation. Use Bland-Altman plots to visualize agreement between methods. Propose follow-up studies to isolate variables, such as repeating simulations with higher-level theory (e.g., CCSD(T)) .

Q. What frameworks are recommended for critically evaluating the reliability of this compound’s reported bioactivity data?

- Methodological Answer : Apply the ToxRTool for assessing in vitro study quality. Check for compliance with OECD guidelines (e.g., test concentration ranges, control groups). Cross-validate cytotoxicity data across multiple cell lines and assays (e.g., MTT vs. resazurin). Prioritize studies with explicit conflict-of-interest disclosures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.